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Compound of Interest

Compound Name:
2-(Benzyloxy)-4-bromo-1-

fluorobenzene

Cat. No.: B1379278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound

with significant potential as a synthetic intermediate in medicinal chemistry and materials

science. This document outlines the compound's key physical characteristics, detailed

experimental protocols for its synthesis and characterization, and discusses its applications in

drug discovery and development. The information is presented to be a valuable resource for

researchers and professionals working with this versatile molecule.

Core Physical Properties
The physical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial for its

handling, storage, and application in various chemical reactions. The following table

summarizes the key physical data available for this compound.
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Property Value Source

CAS Number 202857-88-3 [1]

Molecular Formula C₁₃H₁₀BrFO [2]

Molecular Weight 281.12 g/mol [1][2]

Appearance Solid (predicted) -

Melting Point

Data not available. For the

isomer 4-(benzyloxy)-1-bromo-

2-fluorobenzene, the melting

point is reported as 31.0-37.0

°C.[3][4]

-

Boiling Point 322.8 ± 27.0 °C (Predicted) -

Density

Data not available. For the

isomer 4-(benzyloxy)-2-bromo-

1-fluorobenzene, the predicted

density is 1.445 ± 0.06 g/cm³.

-

Solubility

The benzyloxy group is

expected to influence its

solubility in organic solvents. It

is likely soluble in polar aprotic

solvents like DMF and THF,

which are used in its synthesis.

The lack of a benzyloxy group

in the related compound 4-

bromofluorobenzene affects its

solubility, suggesting the

importance of this functional

group.[1]

-

InChI Key
ZLVBPRJVAJMBHD-

UHFFFAOYSA-N
[1]

Synthesis Protocols
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Two primary synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene have been

reported. The following sections provide detailed experimental protocols for each method.

Benzylation Followed by Regioselective Bromination
This is a common and effective method for the synthesis of 2-(benzyloxy)-4-bromo-1-
fluorobenzene, starting from 4-fluorophenol.

Step 1: Benzylation of 4-Fluorophenol

Reaction: 4-fluorophenol is reacted with benzyl bromide in the presence of a base, such as

potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Procedure:

To a solution of 4-fluorophenol in DMF, add potassium carbonate.

Slowly add benzyl bromide to the mixture at room temperature.

Stir the reaction mixture for several hours until the reaction is complete (monitored by

TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzene.

Step 2: Regioselective Bromination

Reaction: The intermediate, 2-(benzyloxy)-4-fluorobenzene, undergoes regioselective

bromination at the position ortho to the benzyloxy group using a strong base and a bromine

source.

Procedure:

Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the

solution to -78 °C under an inert atmosphere.
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Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.

Stir the mixture at -78 °C for a period to allow for deprotonation.

Add a solution of bromine (Br₂) in THF dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-
bromo-1-fluorobenzene.[1]

Fluorine-Bromine Exchange in Polyhalogenated Arenes
This method involves the selective substitution of a bromine atom with a fluorine atom in a

dibrominated precursor.

Reaction: 2-(benzyloxy)-1,4-dibromobenzene is treated with a fluoride source, such as

potassium fluoride (KF), in the presence of a crown ether to facilitate the halogen exchange.

Procedure:

In a reaction vessel, combine 2-(benzyloxy)-1,4-dibromobenzene, potassium fluoride, and

18-crown-6 in DMF.

Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for an

extended period (e.g., 24 hours).

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the mixture to room temperature and add water.

Extract the product with an organic solvent, wash the organic layer with water and brine,

and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the residue by column

chromatography to isolate 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]

Below is a DOT script for the logical workflow of the primary synthesis route.

4-Fluorophenol Benzylation
(Benzyl bromide, K2CO3, DMF) 2-(Benzyloxy)-4-fluorobenzene Regioselective Bromination

(LDA, Br2, THF, -78°C) 2-(Benzyloxy)-4-bromo-1-fluorobenzene

Click to download full resolution via product page

Fig. 1: Synthesis workflow for 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Spectroscopic and Chromatographic
Characterization
Accurate characterization of 2-(benzyloxy)-4-bromo-1-fluorobenzene is essential to confirm

its identity and purity. The following are the expected outcomes from standard analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons and the benzyloxy group. The methylene protons (-CH₂-) of the benzyloxy

group are anticipated to appear as a singlet in the region of δ 4.9–5.1 ppm.[1] The aromatic

protons will exhibit complex splitting patterns due to the substitution on the benzene rings.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the

molecule. The chemical shifts will be influenced by the electronegativity of the attached

atoms (Br, F, O) and the aromatic ring currents. Due to the "heavy atom effect" of bromine,

the carbon to which it is attached may show a chemical shift that is further upfield than what

would be predicted based on electronegativity alone.[5]

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Expected characteristic absorption bands include:
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C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic rings.

C-O-C stretching for the ether linkage.

C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

281.12 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and

⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Development
2-(Benzyloxy)-4-bromo-1-fluorobenzene serves as a valuable building block in the synthesis

of more complex molecules with potential biological activity. Its utility in drug discovery stems

from the strategic placement of its functional groups.

Synthetic Handle: The bromine atom acts as a versatile synthetic handle for various cross-

coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for

the introduction of diverse molecular fragments.[1]

Pharmacophore Component: The fluorinated benzyloxy moiety can be a key component of a

pharmacophore, potentially enhancing binding affinity to biological targets and improving

pharmacokinetic properties like metabolic stability and membrane permeability.

Intermediate for Bioactive Molecules: Derivatives of this compound have been investigated

for a range of therapeutic applications:

Anti-inflammatory Agents: Some derivatives have shown potential to inhibit leukotriene

synthesis, a key pathway in inflammatory responses.[1]

Anticancer Agents: There is interest in their potential to modulate signaling pathways

involved in cancer cell proliferation, such as the MAPK14 pathway.[1]
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Diabetes Research: Related benzyloxy derivatives have been studied for their ability to

enhance glucose-dependent insulin secretion.[1]

The following diagram illustrates the role of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a

precursor in the synthesis of potential drug candidates.

2-(Benzyloxy)-4-bromo-1-fluorobenzene

Cross-Coupling Reactions
(e.g., Suzuki, Heck)

Functionalized Intermediate

Further Chemical Modifications

Potential Drug Candidate

Click to download full resolution via product page

Fig. 2: Role in the synthesis of potential drug candidates.

Safety and Handling
Detailed safety information for 2-(benzyloxy)-4-bromo-1-fluorobenzene is not widely

available. As with any chemical, it should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted

in a well-ventilated fume hood. For the related compound 4-(benzyloxy)-1-bromo-2-
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fluorobenzene, it is indicated to cause skin and serious eye irritation, and may cause

respiratory irritation.[3]

Conclusion
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a synthetically valuable compound with significant

potential for application in medicinal chemistry and materials science. This guide has provided

a summary of its physical properties, detailed synthetic protocols, and an overview of its role in

the development of new bioactive molecules. The information presented here should serve as

a useful resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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